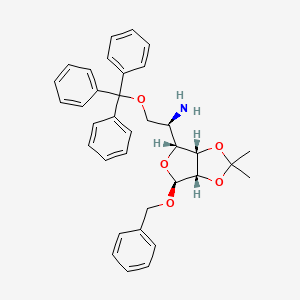

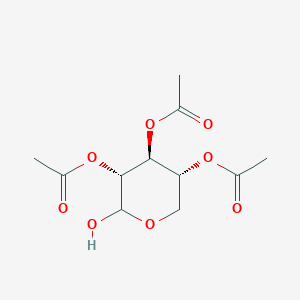

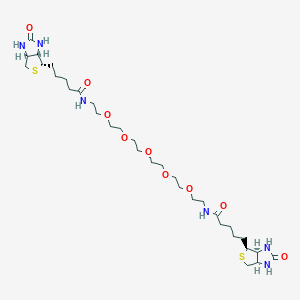

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of derivatives similar to "Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside" often involves complex multi-step reactions. These reactions aim at selectively protecting and functionalizing the sugar molecule to introduce various substituents such as amino groups, benzyl groups, and isopropylidene moieties. The synthesis process typically starts from readily available sugars, which undergo transformations like isopropylidene protection, amino group introduction, and trityl protection at specific hydroxyl sites. For instance, the synthesis of related compounds has been demonstrated through methods involving deprotonation, reaction with aldehydes, and subsequent reduction and protection steps (Krajewski et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by their specific stereochemistry and the arrangement of functional groups around the sugar ring. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing details such as ring conformations and the spatial orientation of substituents. For example, analysis of similar molecules has shown the furanoside and isopropylidene rings adopting specific envelop conformations, which are critical for their reactivity and interactions (Krajewski et al., 1994).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is involved in complex chemical syntheses and structural analyses. For instance, Hanaya and Yamamoto (2002) described a process starting from methyl 2,3-O-isopropylidene-α-D-mannofuranoside, leading to the preparation of 5-deoxy-5-(hydroxyphosphinyl)-D-mannopyranose and -L-gulopyranose derivatives, crucial for further chemical transformations (Hanaya & Yamamoto, 2002). Similarly, Gourlain et al. (2000) developed a methodology for the synthesis of methyl 6-C-alkyl-6-deoxy-alpha-D-mannofuranoside derivatives from a related compound, which plays a significant role in the field of carbohydrate chemistry (Gourlain, Wadouachi, & Beaupère, 2000).

Pharmaceutical Development

In the domain of pharmaceuticals, Trivedi et al. (2012) synthesized a series of new ferrocene–carbohydrate amides from sugar derivatives, including a compound closely related to Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside. These compounds were evaluated for their cytotoxicity, antimicrobial activity, and antioxidant properties, showcasing the importance of such sugar derivatives in the development of bioactive compounds (Trivedi et al., 2012).

Chemical Reactions and Synthesis Pathways

The compound has also been central in studies exploring new chemical reactions and synthesis pathways. For example, Ning and Kong (2001) synthesized various anhydro sugar derivatives and studied their reactions, indicating the compound's role in understanding and developing new synthetic routes in carbohydrate chemistry (Ning & Kong, 2001).

Safety And Hazards

Direcciones Futuras

Given the compound’s role in the realm of biomedicine, future research may continue to explore its potential applications in the treatment of various ailments1. However, more detailed studies are needed to fully understand its properties and potential uses.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBAKPKYLDUOFM-ZPZOKNLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside | |

CAS RN |

91364-15-7 |

Source

|

| Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)